3-(3-Bromophenyl)butan-2-one
Description
3-(3-Bromophenyl)butan-2-one is a ketone derivative featuring a brominated aromatic ring at the third carbon of the butan-2-one backbone. Its molecular formula is C₁₀H₁₁BrO, with a molecular weight of 227.10 g/mol. The compound’s structure combines the electron-withdrawing bromine atom on the phenyl ring with the polar ketone group, influencing its reactivity and physical properties. The bromine substituent enhances electrophilicity at the ketone, making it a candidate for further functionalization in organic synthesis or pharmaceutical applications .
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
3-(3-bromophenyl)butan-2-one |
InChI |
InChI=1S/C10H11BrO/c1-7(8(2)12)9-4-3-5-10(11)6-9/h3-7H,1-2H3 |
InChI Key |
LFXFMUOTLBQCAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects
- Electron-Withdrawing Groups (Br, NO₂, SO₂): Bromine in 3-(3-Bromophenyl)butan-2-one activates the ketone for nucleophilic attack, similar to sulfonyl and nitro analogs. In contrast, electron-donating groups (e.g., methyl , methoxy ) reduce ketone reactivity but improve solubility in nonpolar solvents.
Physical Properties
- Crystallinity : Sulfonyl derivatives (e.g., 3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one) exhibit higher melting points (80–81°C) due to strong intermolecular forces, whereas α-halogenated analogs (e.g., 2-Bromo-2-fluoro-1-(3-methoxyphenyl)butan-1-one) remain oils .
- Molecular Weight : Bulky substituents (e.g., 337.64 g/mol for the dual-halogenated derivative ) increase molecular weight significantly, impacting solubility and diffusion rates in biological systems.
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